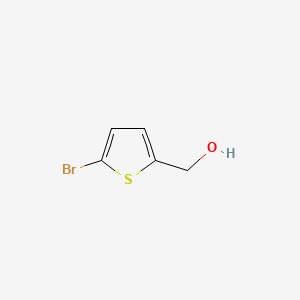

(5-Bromothien-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRSLMCLMMFHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465749 | |

| Record name | (5-bromothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79387-71-6 | |

| Record name | 5-Bromo-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79387-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-bromothien-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromothiophen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (5-Bromothien-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of (5-Bromothien-2-yl)methanol, a key intermediate in various synthetic applications. The document summarizes its known physical data, outlines general experimental protocols for property determination, and includes logical diagrams to illustrate molecular structure and characterization workflows.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative with the CAS Registry Number 79387-71-6.[1][2] Its chemical structure consists of a brominated thiophene ring with a hydroxymethyl substituent, which dictates its physical and chemical behavior.

The quantitative physical properties of this compound are summarized in the table below. It is important to note that some of the readily available data are predicted values derived from computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrOS | [1][2] |

| Molecular Weight | 193.06 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 267.1 ± 25.0 °C (Predicted) | [1][4] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Refractive Index | 1.6010 to 1.6050 | [4] |

| LogP | 2.0029 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

Molecular Structure and Visualization

The molecular structure of this compound is fundamental to understanding its physical properties. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the brominated thiophene ring contributes to its overall molecular weight and electron density.

References

An In-depth Technical Guide to (5-Bromothien-2-yl)methanol (CAS: 79387-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromothien-2-yl)methanol is a substituted thiophene derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a primary alcohol, makes it a versatile intermediate for the construction of more complex molecules. This is particularly evident in the field of medicinal chemistry, where it is a key precursor for the synthesis of various pharmacologically active compounds, notably modulators of the adenosine A2A receptor. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 79387-71-6 | N/A |

| Molecular Formula | C₅H₅BrOS | N/A |

| Molecular Weight | 193.06 g/mol | N/A |

| Appearance | Pale yellow liquid | N/A |

| Boiling Point | 105-107 °C at 11 mmHg | [1] |

| Density | 1.607 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.637 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-bromo-2-thiophenecarboxaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 5-bromo-2-thiophenecarboxaldehyde

This protocol describes the reduction of 5-bromo-2-thiophenecarboxaldehyde to this compound using sodium borohydride.

Materials:

-

5-bromo-2-thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel.[2] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).[2] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the purified alcohol.

Expected Yield: While specific yields can vary, reductions of this type typically proceed in high yield, often exceeding 90%.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): ~7.0 (d, 1H, thiophene-H), ~6.8 (d, 1H, thiophene-H), ~4.7 (s, 2H, CH₂OH), ~2.0 (br s, 1H, OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): ~145 (C-Br), ~129 (thiophene-CH), ~125 (thiophene-CH), ~112 (C-CH₂OH), ~60 (CH₂OH). |

| Infrared (IR) | Characteristic peaks (cm⁻¹): ~3300 (O-H stretch, broad), ~2920, 2850 (C-H stretch), ~1450 (C=C stretch, thiophene), ~1050 (C-O stretch). |

| Mass Spectrometry (MS) | m/z: 192/194 [M]⁺ (characteristic isotopic pattern for bromine), 175/177 [M-OH]⁺, 113 [M-Br]⁺. |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and concentration.

Applications in Drug Discovery: A Precursor for Adenosine A2A Receptor Modulators

This compound is a crucial intermediate in the synthesis of potent and selective modulators of the adenosine A2A receptor. This G-protein coupled receptor is a key target in the development of therapies for a range of disorders, including Parkinson's disease, Huntington's disease, and inflammatory conditions.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase through the Gs alpha subunit (Gαs). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Caption: Adenosine A2A receptor signaling cascade.

Role in Synthesis: Suzuki-Miyaura Coupling

The bromine atom on the thiophene ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl boronic acids or esters. The resulting biaryl structures are common motifs in adenosine A2A receptor modulators.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Yield: Yields for Suzuki-Miyaura coupling reactions can vary widely depending on the specific substrates and reaction conditions but are often in the range of 60-95%.

Caption: Suzuki-Miyaura coupling workflow.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics targeting the adenosine A2A receptor. This guide has provided a detailed overview of its properties, synthesis, and key applications, including experimental protocols to facilitate its use in a research and development setting. The reliable synthesis of this intermediate and its successful application in cross-coupling reactions are crucial steps in the discovery of new and improved medicines.

References

Physicochemical Properties of (5-Bromothien-2-yl)methanol

An In-depth Technical Guide to (5-Bromothien-2-yl)methanol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, and outlines a common synthetic route, making it an essential resource for researchers and scientists in the field.

This compound, also known as 2-Bromo-5-(hydroxymethyl)thiophene, is a substituted thiophene derivative.[1] Its chemical structure incorporates a bromine atom and a hydroxymethyl group on the thiophene ring, making it a versatile building block for further chemical modifications.

| Property | Value |

| CAS Number | 79387-71-6 |

| Molecular Formula | C₅H₅BrOS[1][2] |

| Molecular Weight | 193.06 g/mol [1][2] |

| Boiling Point | 267.1±25.0 °C (Predicted)[2] |

| Density | 1.772±0.06 g/cm³ (Predicted)[2] |

| pKa | 13.50±0.10 (Predicted)[2] |

| Form | Liquid[2] |

| Color | Pale yellow[2] |

| Storage | Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C.[2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 5-bromo-2-thiophenecarboxaldehyde. This reaction is a standard procedure in organic chemistry, often employing a reducing agent such as sodium borohydride in a suitable solvent like methanol or ethanol.

Experimental Protocol: Reduction of 5-Bromo-2-thiophenecarboxaldehyde

Objective: To synthesize this compound by the reduction of 5-bromo-2-thiophenecarboxaldehyde.

Materials:

-

5-Bromo-2-thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5-bromo-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound from its corresponding aldehyde.

Caption: Synthetic route for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), enabling the introduction of diverse functional groups. The hydroxyl group can be further oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. These functionalities make it a valuable precursor for the synthesis of novel heterocyclic compounds with potential biological activities.

References

An In-depth Technical Guide to the Synthesis of (5-Bromothien-2-yl)methanol from 2-bromo-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Bromothien-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 2-bromo-5-methylthiophene and proceeds through a two-step sequence involving a free-radical bromination followed by a nucleophilic substitution. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical processes to aid in the successful replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 2-bromo-5-methylthiophene is achieved in two primary steps:

-

Bromination of the Methyl Group: The methyl group of 2-bromo-5-methylthiophene is selectively brominated using N-Bromosuccinimide (NBS) under free-radical conditions to yield 2-bromo-5-(bromomethyl)thiophene. This reaction is a benzylic-type bromination, favored at the carbon adjacent to the thiophene ring.

-

Hydrolysis of the Bromomethyl Group: The resulting 2-bromo-5-(bromomethyl)thiophene is then converted to the target alcohol, this compound, through a nucleophilic substitution reaction. This is typically achieved by hydrolysis using a weak base, such as calcium carbonate, in an aqueous solvent mixture.

The overall reaction scheme is presented below:

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene

This procedure is adapted from the bromination of a similar methylthiophene derivative.[1]

Materials:

-

2-bromo-5-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl4), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylthiophene (1 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-5 hours. The reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl4.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-5-(bromomethyl)thiophene as a brown liquid.[1]

Step 2: Synthesis of this compound

This procedure is based on the hydrolysis of similar benzylic bromides.

Materials:

-

2-bromo-5-(bromomethyl)thiophene

-

Calcium carbonate (CaCO3) or Sodium Bicarbonate (NaHCO3)

-

1,4-Dioxane or Acetone

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, suspend 2-bromo-5-(bromomethyl)thiophene (1 equivalent) and calcium carbonate (1.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

-

Combine the filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene

| Parameter | Value | Reference |

| Starting Material | 2-bromo-5-methylthiophene | - |

| Reagents | N-Bromosuccinimide, AIBN | [1] |

| Solvent | Carbon Tetrachloride (CCl4) | [1] |

| Temperature | Reflux (~77°C) | [1] |

| Reaction Time | 4 - 5 hours | [1] |

| Yield | ~58% (based on a similar substrate) | [1] |

| Purification | Fractional Distillation / Column Chromatography | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-bromo-5-(bromomethyl)thiophene | - |

| Reagents | Calcium Carbonate | General Method |

| Solvent | 1,4-Dioxane / Water | General Method |

| Temperature | Reflux (80-90°C) | General Method |

| Reaction Time | 12 - 24 hours | General Method |

| Yield | Not specified (typically moderate to high) | - |

| Purification | Column Chromatography | General Method |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Logical Relationship of Reagents and Intermediates

This diagram shows the logical flow from starting materials to the final product, highlighting the key reagents for each transformation.

Conclusion

The synthesis of this compound from 2-bromo-5-methylthiophene is a straightforward and efficient two-step process. The initial benzylic bromination with N-Bromosuccinimide provides the key intermediate, 2-bromo-5-(bromomethyl)thiophene, which is subsequently hydrolyzed to the desired product. The methodologies presented in this guide are robust and can be adapted for various scales of production. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high purity this compound for its applications in research and development.

References

Spectroscopic Profile of (5-Bromothien-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromothien-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for data acquisition. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on established principles of NMR and IR spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of chemical shift values and coupling constants typical for substituted thiophene rings and primary alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.95 | d | 1H | H4 |

| ~ 6.85 | d | 1H | H3 |

| ~ 4.70 | s | 2H | -CH₂OH |

| ~ 2.0-3.0 (broad) | s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Coupling constant (J) for H3-H4 is expected to be in the range of 3-4 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C2 |

| ~ 129.0 | C3 |

| ~ 126.0 | C4 |

| ~ 112.0 | C5 |

| ~ 60.0 | -CH₂OH |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for this compound are presented in Table 3. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1550 | Medium | C=C stretch (thiophene ring) |

| ~ 1450 | Medium | C=C stretch (thiophene ring) |

| 1250-1000 | Strong | C-O stretch (primary alcohol) |

| ~ 800 | Strong | C-S stretch (thiophene ring) |

| ~ 700 | Strong | C-Br stretch |

Sample preparation: Neat liquid film.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), unless the instrument is calibrated to the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Data Acquisition

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

-

Integrate all signals and determine the chemical shifts and coupling constants.

2.1.3. ¹³C NMR Data Acquisition

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include:

-

Pulse angle: 30°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 128 or more, depending on sample concentration.

-

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy

2.2.1. Sample Preparation (Neat Liquid Film)

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

If using a transmission cell with salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully cover it with the second plate to create a thin film.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal or salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

(5-Bromothien-2-yl)methanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-bromothien-2-yl)methanol. The information presented herein is crucial for ensuring the integrity and purity of this compound in research and development settings. The guidance is based on the known chemical properties of thiophene derivatives and general principles of chemical stability testing.

Physicochemical Properties and Recommended Storage

This compound is a pale yellow liquid. Based on information from various chemical suppliers, the following storage conditions are recommended to maintain its quality and prevent degradation.[1][2][3]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C.[1][2][3] | Low temperatures slow down potential degradation reactions. |

| Light | Keep in a dark place.[1][3] | Thiophene derivatives can be susceptible to photodegradation. |

| Atmosphere | Sealed in a dry environment.[1][3] | Protects from moisture, which can participate in hydrolytic degradation, and from oxygen, which can cause oxidation. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage. |

| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents contamination and exposure to air and moisture. |

Potential Degradation Pathways

References

Reactivity of the hydroxymethyl group on the thiophene ring

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group on the Thophene Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring is a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism, enhancing drug-receptor interactions.[1] The hydroxymethyl group, as a key substituent on this ring, serves as a versatile synthetic handle for molecular elaboration. Understanding the reactivity of this functional group is paramount for designing novel therapeutic agents and optimizing synthetic routes. This guide provides a comprehensive overview of the core reactions involving the hydroxymethyl group on a thiophene ring, including oxidation, nucleophilic substitution, and etherification, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key pathways and workflows.

Core Principles of Reactivity

The chemical behavior of the hydroxymethyl group is intrinsically linked to the electronic and steric properties of the thiophene ring to which it is attached.

Electronic Effects

Thiophene is an electron-rich aromatic heterocycle, which makes it more reactive than benzene in electrophilic substitution reactions.[3][4] This electron-donating nature of the ring influences the adjacent hydroxymethyl group. The position of the substituent is critical:

-

α-Position (C2 or C5): A hydroxymethyl group at the α-position is generally more reactive. The sulfur atom can better stabilize reaction intermediates (carbocations or radicals) through resonance, facilitating reactions like nucleophilic substitution.[4]

-

β-Position (C3 or C4): Intermediates formed at the β-position are less stabilized by the sulfur heteroatom, leading to comparatively lower reactivity.[4]

Substituents on the thiophene ring itself further modulate this reactivity. Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density of the ring, which can make the hydroxymethyl proton more acidic and influence oxidation reactions.[5][6] Conversely, electron-donating groups enhance the ring's nucleophilicity.[6]

Steric Effects

Steric hindrance from adjacent bulky substituents can significantly impede the approach of reagents to the hydroxymethyl group, slowing down reaction rates.[7][8] This effect is a crucial consideration in synthetic design, as it can be exploited to achieve regioselectivity in molecules with multiple reactive sites.[8]

Key Reactions and Methodologies

The hydroxymethyl group on the thiophene ring can undergo several key transformations, making it a valuable precursor for a variety of functional groups.

Oxidation

The oxidation of hydroxymethylthiophene provides a direct route to thiophenecarboxaldehydes or thiophenecarboxylic acids, which are themselves valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the final product.

-

To Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), and Dess-Martin periodinane.

-

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid.

The thiophene ring itself is relatively stable to many oxidizing agents, though very harsh conditions can lead to ring opening.[9] The sulfur atom can be oxidized to a sulfoxide or sulfone under specific conditions, for instance, with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) or with peracids.[10][11][12]

Table 1: Summary of Oxidation Reactions

| Starting Material | Reagent | Product | Yield (%) | Reference |

| (Thiophen-2-yl)methanol | Pyridinium Chlorochromate (PCC) | Thiophene-2-carbaldehyde | ~85% | Generic transformation |

| (Thiophen-2-yl)methanol | Potassium Permanganate (KMnO₄) | Thiophene-2-carboxylic acid | ~70-80% | Generic transformation |

| Thiophene | H₂O₂ / CH₃ReO₃ | Thiophene-S-oxide | N/A | [11] |

| Thiophene-S-oxide | H₂O₂ / CH₃ReO₃ | Thiophene-S,S-dioxide (Sulfone) | N/A | [11] |

Nucleophilic Substitution

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This "activation" step is followed by reaction with a nucleophile.[13]

Activation:

-

Tosylates/Mesylates: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

-

Halides: Reaction with reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

Once activated, the resulting electrophilic carbon is susceptible to attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻). These reactions typically proceed via an Sₙ2 mechanism.[13][14]

Table 2: Summary of Nucleophilic Substitution Reactions

| Starting Material | Activating Agent | Nucleophile | Product | Yield (%) | Reference |

| (Thiophen-2-yl)methanol | Tosyl Chloride (TsCl) | Sodium Cyanide (NaCN) | (Thiophen-2-yl)acetonitrile | High | Generic Sₙ2 |

| (Thiophen-2-yl)methanol | Thionyl Chloride (SOCl₂) | N/A | 2-(Chloromethyl)thiophene | >90% | Generic Sₙ2 |

| 2-(Chloromethyl)thiophene | Sodium Azide (NaN₃) | N/A | 2-(Azidomethyl)thiophene | High | Generic Sₙ2 |

Williamson Ether Synthesis

A classic and widely used method for preparing ethers, the Williamson ether synthesis is a specific type of nucleophilic substitution.[15][16] The reaction involves deprotonating the hydroxymethyl group with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.[16][17]

This reaction works best with primary alkyl halides to avoid competing elimination reactions (E2).[15]

Table 3: Williamson Ether Synthesis Example

| Alcohol | Base | Alkyl Halide | Product | Yield (%) | Reference |

| (Thiophen-2-yl)methanol | Sodium Hydride (NaH) | Ethyl Iodide (CH₃CH₂I) | 2-(Ethoxymethyl)thiophene | Good to High | [16][18] |

Role in Drug Development and Signaling Pathways

The hydroxymethylthiophene scaffold is a key building block in the synthesis of pharmaceuticals.[19][20] Its ability to be readily converted into other functional groups allows for the systematic exploration of a molecule's structure-activity relationship (SAR).[1] Thiophene-containing drugs are found in numerous therapeutic classes, including anti-inflammatory, anticancer, and antimicrobial agents.[21][22][23]

For example, thiophene derivatives are known to act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in anti-inflammatory drug design.[21][22] They are also used to create analogs of natural products, such as resveratrol, to act as apoptosis-inducing agents in cancer therapy.[19]

Caption: Inhibition of an inflammatory pathway by a thiophene-based drug.

Experimental Protocols

Protocol 1: Oxidation of (Thiophen-2-yl)methanol to Thiophene-2-carbaldehyde

Objective: To synthesize thiophene-2-carbaldehyde via oxidation of the corresponding primary alcohol using pyridinium chlorochromate (PCC).

Materials:

-

(Thiophen-2-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Celite

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred suspension, add a solution of (thiophen-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and the mixture will turn dark.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite and silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure thiophene-2-carbaldehyde.

Protocol 2: Williamson Ether Synthesis of 2-(Ethoxymethyl)thiophene

Objective: To synthesize an ether from (thiophen-2-yl)methanol and an alkyl halide.[18]

Materials:

-

(Thiophen-2-yl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Ethyl iodide (CH₃CH₂I)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Magnetic stirrer and stir bar

-

Three-neck flask equipped with a condenser and dropping funnel

Procedure:

-

Setup: In a flame-dried three-neck flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

-

Solvent Addition: Add anhydrous THF or DMF to the flask via cannula.

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (thiophen-2-yl)methanol (1.0 equivalent) in the same anhydrous solvent dropwise. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

-

Alkyl Halide Addition: Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol (can be heated gently if the reaction is slow).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation to yield 2-(ethoxymethyl)thiophene.

Protocol 3: Nucleophilic Substitution via Tosylate Intermediate

Objective: To synthesize (thiophen-2-yl)acetonitrile by converting the alcohol to a tosylate followed by substitution with cyanide.

Materials:

-

(Thiophen-2-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane

-

Sodium cyanide (NaCN)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure: Step A: Tosylation

-

Setup: Dissolve (thiophen-2-yl)methanol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Reagent Addition: Add pyridine or TEA (1.5 eq) followed by the slow, portion-wise addition of TsCl (1.2 eq).

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Workup: Quench the reaction with water. Extract the product with dichloromethane. Wash the organic layer sequentially with dilute HCl (to remove base), water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be used directly or purified.

Step B: Cyanide Substitution

-

Setup: Dissolve the crude tosylate from Step A in anhydrous DMSO.

-

Reagent Addition: Add sodium cyanide (1.5 eq). Caution: NaCN is highly toxic.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until the tosylate is consumed (monitor by TLC).

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers thoroughly with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield (thiophen-2-yl)acetonitrile.

Visualizations

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. benchchem.com [benchchem.com]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. Steric effects on the optical and electrochemical properties of N-substituted pyrrole–thiophene monomers and polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Steric effects - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. youtube.com [youtube.com]

- 17. scholarship.richmond.edu [scholarship.richmond.edu]

- 18. gold-chemistry.org [gold-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 5-Bromothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based compounds are a cornerstone in the field of organic electronics, prized for their chemical versatility and favorable electrical and optical properties. Among them, 5-bromothiophene serves as a critical building block, providing a reactive site for the synthesis of a vast array of functional derivatives. The bromine atom facilitates cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of larger conjugated systems with precisely tuned electronic characteristics.[1][2][3] This guide provides a detailed overview of the core electronic properties of 5-bromothiophene derivatives, methodologies for their characterization, and the logical workflow involved in their analysis, aimed at professionals in research and development.

Core Electronic Properties in Organic Semiconductors

The performance of organic electronic devices—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs)—is fundamentally governed by the electronic structure of the constituent organic semiconductor materials. The key parameters are the energies of the frontier molecular orbitals:

-

Highest Occupied Molecular Orbital (HOMO): The HOMO level is analogous to the valence band in inorganic semiconductors. Its energy level relates to the ionization potential of the molecule and governs its ability to donate electrons (p-type character). A higher HOMO energy level facilitates hole injection and transport.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO level is analogous to the conduction band. Its energy level is associated with the electron affinity and dictates the molecule's ability to accept electrons (n-type character). A lower LUMO energy level facilitates electron injection and transport.

-

HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap. This gap determines the energy required to excite an electron from the ground state and is a critical factor in the material's optical properties, such as the color of light it absorbs and emits. A smaller band gap generally leads to absorption at longer wavelengths.

By chemically modifying the 5-bromothiophene core with various electron-donating or electron-withdrawing groups, researchers can systematically tune these energy levels to optimize material performance for specific applications.[4][5]

Data Presentation: Electronic Properties of 5-Bromothiophene Derivatives

The electronic properties of 5-bromothiophene derivatives are typically determined through a combination of electrochemical measurements (like Cyclic Voltammetry) and computational studies (like Density Functional Theory, DFT). The following table summarizes the HOMO and LUMO energy levels and the corresponding energy gaps for a series of derivatives synthesized from 5-bromothiophene-2-carboxylic acid, as determined by DFT calculations.[1][3]

| Compound ID | Substituent Group (R) at 5-position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5a | 4-methoxyphenyl | -5.67 | -1.97 | 3.70 |

| 5b | 4-methylphenyl | -5.74 | -1.94 | 3.80 |

| 5c | 4-chlorophenyl | -5.92 | -2.14 | 3.78 |

| 5d | 4-bromophenyl | -5.95 | -2.18 | 3.77 |

| 5e | 4-cyanophenyl | -6.15 | -2.53 | 3.62 |

| 10a | phenyl | -5.84 | -1.98 | 3.86 |

| 10b | 4-fluorophenyl | -5.89 | -2.03 | 3.86 |

| 10c | 3,4-difluorophenyl | -6.02 | -2.23 | 3.79 |

| 10d | 3,4-dichlorophenyl | -6.07 | -2.35 | 3.72 |

| 10e | 3-bromo-4-fluorophenyl | -6.02 | -2.28 | 3.74 |

| 10f | 3-chloro-4-fluorophenyl | -5.99 | -2.24 | 3.75 |

Data sourced from DFT calculations on derivatives of 5-bromothiophene-2-carboxylic acid.[1][3]

Experimental Protocols

Accurate characterization of electronic properties is crucial for validating computational predictions and understanding material behavior in devices. The two primary experimental techniques used are Cyclic Voltammetry and UV-Vis Spectroscopy.

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[6]

Objective: To determine the oxidation (Eox) and reduction (Ered) potentials of the target compound, which are then used to calculate the HOMO and LUMO energy levels.[7]

Methodology:

-

System Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., Platinum or Glassy Carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., Platinum wire).[7] These are connected to a potentiostat.

-

Sample Preparation:

-

Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an appropriate anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane).

-

Dissolve the 5-bromothiophene derivative in this electrolyte solution to a final concentration of ~1 mM.[6]

-

-

Experimental Procedure:

-

Fill the electrochemical cell with the prepared sample solution.

-

Deoxygenate the solution thoroughly by purging with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to prevent interference from oxygen reduction.[6][7]

-

Immerse the three electrodes into the solution.

-

Perform the cyclic voltammetry scan. The potential is swept linearly from a starting potential to a vertex potential and then back again. The scan rate is typically set between 20 and 100 mV/s.[6]

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a stable reference point.[6]

-

-

Data Analysis & Calculation:

-

Determine the onset potential of the first oxidation peak (Eonset, ox) and the onset potential of the first reduction peak (Eonset, red) from the voltammogram.

-

Measure the half-wave potential of the ferrocene standard (E1/2, Fc/Fc+).

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -e [Eonset, ox - E1/2, Fc/Fc+] - 4.8

-

LUMO (eV) = -e [Eonset, red - E1/2, Fc/Fc+] - 4.8 (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.)

-

-

UV-Vis spectroscopy is used to measure the absorption of light by a compound as a function of wavelength. This data is used to determine the optical HOMO-LUMO gap.

Objective: To determine the optical band gap (Egopt) by identifying the onset of electronic absorption.[8]

Methodology:

-

System Setup: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

For Solutions: Dissolve the compound in a suitable UV-transparent solvent (e.g., chloroform, THF, or dichloromethane) to a dilute concentration (~10-5 to 10-6 M) in a quartz cuvette.

-

For Thin Films: Deposit a thin film of the material onto a transparent substrate, such as quartz or glass, via techniques like spin-coating, drop-casting, or thermal evaporation.[9] An uncoated substrate is used as a reference.

-

-

Experimental Procedure:

-

Place the reference (solvent or blank substrate) and the sample into the spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-900 nm). The instrument measures the absorbance (A) at each wavelength.

-

-

Data Analysis & Calculation:

-

Identify the wavelength at the onset of the lowest energy absorption band (λonset) from the absorption spectrum. This corresponds to the energy required to promote an electron from the HOMO to the LUMO.

-

The optical band gap is calculated using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Mandatory Visualizations

The following diagram illustrates a common and powerful method for creating diverse 5-bromothiophene derivatives: the Suzuki cross-coupling reaction. This pathway highlights the modularity of the synthesis, where a variety of arylboronic acids can be coupled to the 5-bromothiophene core to tune its electronic properties.[1][3]

Caption: General workflow for synthesizing 5-bromothiophene derivatives via Suzuki coupling.

This diagram outlines the integrated workflow for characterizing the electronic properties of a newly synthesized 5-bromothiophene derivative, from the material itself to the final, critical data points.

Caption: Integrated workflow for the electronic characterization of novel materials.

References

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 8. infinitalab.com [infinitalab.com]

- 9. ossila.com [ossila.com]

Technical Guide: Solubility Profile of (5-Bromothien-2-yl)methanol

Introduction

(5-Bromothien-2-yl)methanol is a heterocyclic organic compound that serves as a key building block in the synthesis of various pharmaceutical and materials science targets. Its chemical structure, featuring a polar hydroxymethyl group and a more nonpolar brominated thiophene ring, imparts a nuanced solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing effective crystallization procedures, and ensuring successful scale-up operations.

This technical guide provides a summary of the known physicochemical properties of this compound and outlines a detailed experimental protocol for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a qualitative solubility profile based on established chemical principles, which should be confirmed experimentally.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 79387-71-6 | [1][2][3] |

| Molecular Formula | C₅H₅BrOS | [1][3][4] |

| Molecular Weight | 193.06 g/mol | [1][3][4] |

| Predicted Boiling Point | 267.1 ± 25.0 °C | [1][4] |

| Predicted Density | 1.772 ± 0.06 g/cm³ | [1][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| LogP | 2.0029 | [3] |

Solubility Profile

Quantitative solubility data for this compound is not widely reported. However, a qualitative assessment can be made based on the principle of "like dissolves like." The presence of the polar alcohol group suggests solubility in polar protic and aprotic solvents, while the bromothiophene ring provides nonpolar character, allowing for some solubility in less polar solvents.

The following table summarizes the predicted qualitative solubility in a range of common organic solvents. Note: This table is for guidance only and should be confirmed by experimental measurement.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group. |

| Water | Low | The nonpolar bromothiophene ring limits miscibility despite the polar -CH₂OH group. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | Good polarity match. | |

| Acetone | Moderate | Good polarity match. | |

| Ethyl Acetate | Moderate to Low | Intermediate polarity. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and ether oxygen can act as H-bond acceptor. |

| Diethyl Ether | Low | Lower polarity compared to THF. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Capable of dissolving moderately polar compounds. |

| Chloroform | Moderate to Low | Similar to DCM. | |

| Nonpolar | Toluene | Low | Dominated by nonpolar interactions. |

| Hexanes, Heptane | Very Low / Insoluble | Polarity mismatch between the polar functional group and the nonpolar solvent. |

Experimental Workflow and Methodology

A robust and accurate determination of solubility is critical. The following sections detail a standard experimental workflow and a specific protocol for quantitatively measuring the solubility of this compound.

Workflow for Solubility Determination

The general workflow for determining the equilibrium solubility of a compound is illustrated in the diagram below. This process ensures that the solvent is fully saturated and that the measurement is accurate and reproducible.

Caption: Experimental workflow for equilibrium solubility determination.

Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature using the shake-flask method, a widely accepted technique for solubility measurement[5].

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Scintillation vials or sealed flasks

-

Syringes and 0.22 µm syringe filters compatible with the solvent

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed if solid material remains undissolved at the end of the experiment.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or water bath set to a constant temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to rest in the constant-temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a tared vial (for gravimetric analysis) or directly into a volumetric flask (for spectroscopic/chromatographic analysis). This step must be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is sparse in the literature, its molecular structure suggests high solubility in polar organic solvents like alcohols and DMSO, and limited solubility in nonpolar hydrocarbons. The provided experimental protocol offers a reliable and standard method for researchers to determine precise solubility values in solvents relevant to their specific applications, enabling informed decisions in process development and formulation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with (5-Bromothien-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[3][2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of (5-Bromothien-2-yl)methanol with various aryl boronic acids. The resulting (5-arylthien-2-yl)methanol scaffolds are of significant interest in drug discovery. Thiophene-containing compounds are known to exhibit a range of biological activities, and derivatives of thienyl-methanol have shown potential as anticancer agents.[4][5] These protocols offer a robust starting point for the synthesis of compound libraries for screening and lead optimization in drug development programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the organohalide, in this case, this compound. This is followed by transmetalation of the organic group from the boronic acid to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[5]

Data Presentation: Reaction Yields

While specific data for the Suzuki coupling of this compound is not widely published, the following table presents data for the closely related analog, 2-bromo-5-(bromomethyl)thiophene, coupled with various aryl boronic acids.[1] This data serves as a strong predictive guide for expected yields and reaction efficiency.

| Entry | Aryl Boronic Acid | Product | Yield (%)[1] |

| 1 | Phenylboronic acid | (5-Phenylthien-2-yl)methanol | 75 |

| 2 | 4-Methylphenylboronic acid | [5-(4-Methylphenyl)thien-2-yl]methanol | 72 |

| 3 | 4-Methoxyphenylboronic acid | [5-(4-Methoxyphenyl)thien-2-yl]methanol | 76 |

| 4 | 4-Chlorophenylboronic acid | [5-(4-Chlorophenyl)thien-2-yl]methanol | 68 |

| 5 | 4-Fluorophenylboronic acid | [5-(4-Fluorophenyl)thien-2-yl]methanol | 70 |

| 6 | 3-Nitrophenylboronic acid | [5-(3-Nitrophenyl)thien-2-yl]methanol | 55 |

| 7 | 2-Naphthylboronic acid | (5-Naphthalen-2-ylthien-2-yl)methanol | 65 |

| 8 | Thiophene-2-boronic acid | (5,2'-Bithiophen-5-yl)methanol | 62 |

Note: Yields are based on the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene and are representative of the expected outcomes for this compound under similar conditions.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary for specific aryl boronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Aryl boronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Alternative Procedure using Pd(OAc)₂

Materials:

-

This compound

-

Aryl boronic acid (1.2 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried Schlenk tube, dissolve this compound (1.0 eq) and the aryl boronic acid (1.2 eq) in toluene.

-

Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₃PO₄ (3.0 eq).

-

Add degassed water.

-

Seal the tube and purge with argon for 20 minutes while sonicating.

-

Heat the mixture to 100 °C and stir vigorously for 16-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the mixture with water and extract with diethyl ether (3 x 25 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by flash chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Application in Drug Discovery: Anticancer Potential

Derivatives of thienyl-methanol have been investigated for their potential as anticancer agents.[4][5] For instance, di(3-thienyl)methanol has demonstrated significant inhibitory effects on the growth of T98G brain cancer cells.[4][5] The synthesis of a library of (5-arylthien-2-yl)methanol compounds via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer candidates.

A plausible mechanism of action for such compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers, including those of the brain.[6][7][8] Small molecule inhibitors that target components of this pathway, such as the Smoothened (SMO) receptor, are a promising therapeutic strategy.[7]

Caption: Hypothetical inhibition of the Hedgehog signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog signaling pathway: the must, the maybe and the unknown - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stille Coupling of (5-Bromothien-2-yl)methanol with Organostannanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of (5-Bromothien-2-yl)methanol with various organostannanes. This reaction is a powerful tool for the synthesis of functionalized thienylmethanols, which are valuable intermediates in the development of pharmaceuticals and organic electronic materials.

Introduction

The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide.[1][3] A key advantage of the Stille coupling is its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.[3][4] The organotin reagents are typically stable to air and moisture, simplifying their handling.[1] However, it is crucial to note the toxicity of organotin compounds, which necessitates appropriate safety precautions and disposal methods.[1]

This document focuses on the application of the Stille coupling to this compound, a readily available building block. By coupling this substrate with various organostannanes, a diverse library of 5-substituted-thien-2-yl)methanols can be synthesized.

Reaction Parameters and Data Summary

| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12-24 | 75-95 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 80 | 8-16 | 70-90 |

| 3 | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (5) | AsPh₃ (10) | DMF | 110 | 12-24 | 70-90 |

| 4 | Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 100 | 16-24 | 65-85 |

| 5 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | CuI (10) | THF | 65 | 6-12 | 60-80 |

Experimental Protocols

This section provides a detailed, representative protocol for the Stille coupling of this compound with an organostannane.

Materials and Equipment

-

This compound

-

Organostannane (e.g., Tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Silica gel for column chromatography

General Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).